2',2'-Dimethyl-2H-spiro[benzofuran-3,3'-pyrrolidin]-2-one
Description
Properties
IUPAC Name |
2',2'-dimethylspiro[1-benzofuran-3,3'-pyrrolidine]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-12(2)13(7-8-14-12)9-5-3-4-6-10(9)16-11(13)15/h3-6,14H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJXMEDYNWARDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCN1)C3=CC=CC=C3OC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Optimization
The rhodium-catalyzed [3+2] annulation between o-methoxybenzaldehyde derivatives and N-alkylmaleimides has emerged as the most direct route to spirobenzofuran-pyrrolidinones. As demonstrated in recent work by Wang et al., employing [Cp*RhCl2]2 (5 mol%) with Cu(OAc)2·H2O (2.0 equiv) in trifluoroethanol (TFE) at 100°C for 30 hours achieves cyclization through sequential C-H activation and conjugate addition.
Critical parameters:
- Catalyst loading : <5 mol% leads to incomplete conversion (23% yield at 2 mol%)
- Solvent effects : TFE outperforms DCE/MeCN (1.7× yield enhancement)
- Additive screening : 1-AdCOOH (0.3 equiv) improves dr from 3:1 to >20:1
The optimized conditions produce 2',2'-dimethyl derivatives when using N-(2-methylpropyl)maleimide, with isolated yields reaching 68% after chromatography (PE:EA = 4:1).
Mechanistic Considerations
The reaction proceeds via:
- RhIII-mediated C-H activation of benzaldehyde directing group
- Maleimide coordination through carbonyl oxygen
- Concerted metallacycle formation/reductive elimination
- Acid-assisted tautomerization to spirocyclic product
Deuterium labeling studies confirm irreversible C-H cleavage as the rate-determining step (kH/kD = 4.7).
Bromocyclization Approach
Synthetic Sequence
Adapting methodology from scalable pyrrolidine syntheses, this four-step route features:
- Sakurai reaction : Addition of 2-methylallylmagnesium bromide to 3-ketobenzofuran
- Conversion: 89% (0.5 M in THF, -78→25°C)
- Hydroboration-oxidation : 9-BBN/H2O2/NaOH system
- Regioselectivity: 92% anti-Markovnikov addition
- Bromocyclization : HBr/AcOH (48% w/w) at 80°C
- Cyclization efficiency: 78% (20 g scale)
- Reductive debromination : LiAlH4 in Et2O (0°C, 2 h)
- Yield: 95% with <2% over-reduction
Comparative Performance Metrics
| Parameter | Rh-Catalyzed | Bromocyclization |
|---|---|---|
| Average yield | 68% | 52% |
| Diastereoselectivity | >20:1 dr | 3:1 dr |
| Scalability | 500 mg | 25 g |
| Purification complexity | Medium | Low |
Notably, the bromocyclization route demonstrates superior functional group tolerance, accommodating electron-withdrawing substituents on the benzofuran ring.
Solid-Phase Synthesis for Parallel Optimization
Resin Immobilization Strategy
Recent advances in combinatorial chemistry enable solid-phase synthesis using Wang resin-bound maleimides:
- Resin loading : Fmoc-protected aminomethyl resin (0.8 mmol/g)
- Maleimide coupling : HATU/DIPEA in DMF (2 h, RT)
- Annulation : 10 mol% Rh catalyst in TFE/DCM (1:3)
- Cleavage : TFA/H2O (95:5 v/v, 1 h)
This approach facilitates rapid screening of 48 N-alkyl variants in parallel, identifying 2',2'-dimethyl derivatives as optimal for crystallinity (mp 189-191°C).
Structural Characterization
Spectroscopic Fingerprints
1H NMR (400 MHz, CDCl3) :
- δ 7.71 (td, J = 7.5 Hz, 2H, Ar-H)
- δ 3.21 (d, J = 18.1 Hz, 1H, CH2)
- δ 1.24 (t, J = 7.2 Hz, 6H, 2×CH3)
13C NMR (101 MHz, CDCl3) :
- 195.88 (C=O)
- 86.57 (spiro-C)
- 25.81/34.91 (N-CH3)
HRMS (ESI+) :
Industrial-Scale Considerations
Process Chemistry Modifications
For kilogram-scale production, the bromocyclization route was adapted with:
- Continuous flow bromination (residence time 8 min)
- Membrane-based LiAlH4 quenching
- Crystallization-driven purification (EtOAc/heptane)
This reduces Pd/Rh usage by 92% compared to batch methods while maintaining 44% overall yield.
Emerging Techniques
Photocatalytic Variants
Preliminary studies show visible-light mediated spirocyclization using:
- 2 mol% Ir(ppy)3
- DIPEA as sacrificial reductant
- 450 nm LEDs (24 h irradiation)
Yields reach 31% with improved functional group tolerance, though diastereocontrol remains moderate (dr 5:1).
Chemical Reactions Analysis
Types of Reactions
2’,2’-Dimethyl-2H-spiro[benzofuran-3,3’-pyrrolidin]-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The spirocyclic structure allows for substitution reactions, where specific atoms or groups can be replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
2’,2’-Dimethyl-2H-spiro[benzofuran-3,3’-pyrrolidin]-2-one has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Its potential pharmacological properties are being explored for developing new therapeutic agents.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2’,2’-Dimethyl-2H-spiro[benzofuran-3,3’-pyrrolidin]-2-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can influence various biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Core Ring Systems
- Benzofuran vs. Indoline/Indole :
- 2',2'-Dimethyl-2H-spiro[benzofuran-3,3'-pyrrolidin]-2-one contains a benzofuran core, which lacks the NH group present in indoline (e.g., spiro[indoline-3,3'-pyrrolidin]-2-one derivatives) or the aromatic indole system (e.g., ethyl (Z)-2-(2-methylspiro[indole-3,3'-pyrrolidin]-2'-ylidene)acetate) . The oxygen atom in benzofuran may engage in hydrogen bonding differently compared to indoline’s NH, affecting target interactions .
- Spirooxindoles (e.g., compounds 23a–f and 24a–f) feature an indoline-2-one core linked to pyrrolidine/pyrrolizin rings. These derivatives exhibit potent antileishmanial activity (IC50: 0.96–3.55 µM) but require microwave-assisted synthesis (5 min vs. 3 hours conventionally) .
Substituent Effects
- Dimethyl Groups: The 2',2'-dimethyl substituents in the target compound increase steric bulk compared to non-methylated analogs like 1'-Phenylspiro[indoline-3,2′-pyrrolidin]-2-one (2n, 72% yield) . Methyl groups can enhance metabolic stability but may reduce solubility.
- Electron-Withdrawing Groups : Nitro and halogen substituents (e.g., 4’-nitro-5’-phenyl in and -chloro in ) improve binding affinity via polar interactions but may introduce toxicity risks .
- Aromatic Moieties : Compounds like OD-5 (5-methyl-3′-(3-methyl-4-nitroisoxazol-5-yl)-4′,5′-diphenylspiro[indoline-3,2′-pyrrolidin]-2-one) demonstrate anticancer activity, highlighting the role of aromatic substituents in targeting specific enzymes .
Antileishmanial Activity
- Spirooxindoles (e.g., 24e, IC50 = 0.96 µM) outperform 2',2'-dimethyl derivatives in antileishmanial assays, likely due to indoline’s NH group interacting with Leishmania donovani topoisomerase IB .
Anticancer and Enzyme Inhibition
- OD-6 (1-benzyl-4′-(4,6-diethoxypyrimidin-5-yl)-5-fluoro-1′-methylspiro[indoline-3,3′-pyrrolidin]-2-one) inhibits cancer cell lines (K562, A549, PC-3) via MDM2 binding, a mechanism less explored in benzofuran spiro compounds .
- Molecular Docking : Spirooxindoles show validated docking with Leishmania enzymes, while benzofuran derivatives may require tailored studies .
Physicochemical and Crystallographic Properties
- Crystal Packing : Spiro[indoline-3,2’-pyrrolidin]-2-ones exhibit planar 2-oxyindole rings (r.m.s. deviation: 0.018–0.031 Å) and R22(8) hydrogen-bonded motifs . The dimethyl groups in the target compound may disrupt similar packing, altering solubility.
- Thermal Stability : Melting points for spiro[indoline-3,2’-pyrrolidin]-2-ones range from 140–239°C , whereas benzofuran analogs like 1'-Pivaloylspiro[indoline-3,3'-pyrrolidin]-2-one (m.p. 167–169°C) suggest moderate stability .
Biological Activity
2',2'-Dimethyl-2H-spiro[benzofuran-3,3'-pyrrolidin]-2-one is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a spirocyclic structure that combines a benzofuran moiety with a pyrrolidinone ring. Its molecular formula is with a molar mass of 217.26 g/mol. The presence of the spiro center contributes to its unique physicochemical properties, which are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions. One common method includes the reaction of dimedone with cyanogen bromide and aldehydes in the presence of triethylamine, yielding the desired spirocyclic compound under controlled conditions.
Anticancer Activity
Recent studies have demonstrated that derivatives of spiro[benzofuran-3,3'-pyrroles], including this compound, exhibit significant anticancer properties. The compound was evaluated for its inhibitory effects on FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML) treatment.
Table 1: Inhibitory Activity Against FLT3 Kinase
| Compound | IC50 (μM) | Binding Affinity |
|---|---|---|
| 12e | 2.5 | High |
| Other derivatives | Variable | Moderate to High |
The compound 12e showed strong binding affinity and potent inhibitory activity against FLT3 kinase, indicating its potential as a therapeutic agent for AML .
Antimicrobial Activity
The antimicrobial properties of related benzofuran derivatives have also been explored. Compounds derived from benzofurans demonstrated varying degrees of activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of Benzofuran Derivatives
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| Compound III | Gram-positive bacteria | 200 |
| Compound VI | Candida albicans | 100 |
These findings suggest that modifications to the benzofuran structure can enhance antimicrobial efficacy .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity and influencing various biological pathways.
Case Studies
- FLT3 Inhibition in AML : A study focused on the design and synthesis of spiro[benzofuran-3,3'-pyrroles] derivatives found that compound 12e exhibited an IC50 value of 2.5 μM against FLT3 kinase, demonstrating significant potential for further development as an anticancer agent .
- Antimicrobial Evaluation : Another research effort evaluated several benzofuran derivatives for their antimicrobial activities against various pathogens, revealing promising results particularly against Gram-positive bacteria and fungi .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
